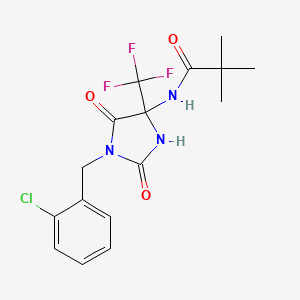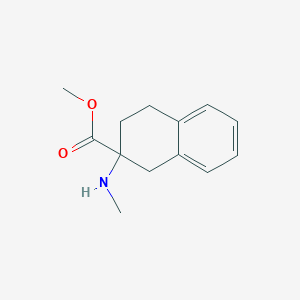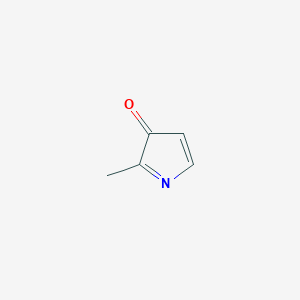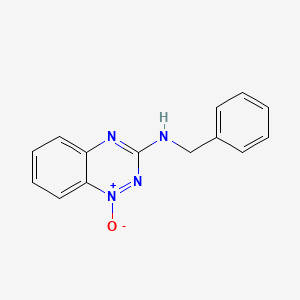
C16H17ClF3N3O3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxylic acid, 2-chloro-6-[3-(3,3,3-trifluoro-2,2-dimethylpropoxy)-1H-pyrazol-1-yl]-, ethyl ester typically involves multiple steps. The starting materials include 2-chloro-3-pyridinecarboxylic acid and 3-(3,3,3-trifluoro-2,2-dimethylpropoxy)-1H-pyrazole . The reaction conditions often require the use of ethyl chloroformate as an esterifying agent, along with a base such as triethylamine to neutralize the reaction mixture .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Análisis De Reacciones Químicas
Types of Reactions
3-Pyridinecarboxylic acid, 2-chloro-6-[3-(3,3,3-trifluoro-2,2-dimethylpropoxy)-1H-pyrazol-1-yl]-, ethyl ester: undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like or .
Reduction: Reduction reactions often involve reagents such as or .
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium methoxide or potassium tert-butoxide .
Common Reagents and Conditions
The compound reacts under mild to moderate conditions, typically at room temperature or slightly elevated temperatures. Solvents such as dimethyl sulfoxide (DMSO) , acetonitrile , and methanol are commonly used .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids , while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
3-Pyridinecarboxylic acid, 2-chloro-6-[3-(3,3,3-trifluoro-2,2-dimethylpropoxy)-1H-pyrazol-1-yl]-, ethyl ester: has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a in .
Medicine: Explored for its potential therapeutic properties, including and activities.
Industry: Utilized in the development of advanced materials and catalysts .
Mecanismo De Acción
The mechanism of action of 3-Pyridinecarboxylic acid, 2-chloro-6-[3-(3,3,3-trifluoro-2,2-dimethylpropoxy)-1H-pyrazol-1-yl]-, ethyl ester involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors , thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-3-pyridinecarboxylic acid
- 3-(3,3,3-Trifluoro-2,2-dimethylpropoxy)-1H-pyrazole
- Ethyl 2-chloro-3-pyridinecarboxylate
Uniqueness
The uniqueness of 3-Pyridinecarboxylic acid, 2-chloro-6-[3-(3,3,3-trifluoro-2,2-dimethylpropoxy)-1H-pyrazol-1-yl]-, ethyl ester lies in its trifluoromethyl group , which imparts distinct chemical and physical properties . This makes it particularly valuable in applications requiring high stability and specific reactivity .
Propiedades
Fórmula molecular |
C16H17ClF3N3O3 |
|---|---|
Peso molecular |
391.77 g/mol |
Nombre IUPAC |
N-[1-[(2-chlorophenyl)methyl]-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C16H17ClF3N3O3/c1-14(2,3)11(24)21-15(16(18,19)20)12(25)23(13(26)22-15)8-9-6-4-5-7-10(9)17/h4-7H,8H2,1-3H3,(H,21,24)(H,22,26) |
Clave InChI |
YLTFJBUVTIMZMS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=O)NC1(C(=O)N(C(=O)N1)CC2=CC=CC=C2Cl)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(4-Bromophenyl)methoxy]-1,3-dimethyl-2-nitrobenzene](/img/structure/B12634226.png)

![4,4,5,5-Tetramethyl-2-[2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl]-1,3,2-dioxaborolane](/img/structure/B12634234.png)


![3-[(4-Hydroxyphenyl)sulfanyl]-1-(pyrrolidin-1-yl)propan-1-one](/img/structure/B12634249.png)

![N-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-phenoxyethylidene]hydroxylamine](/img/structure/B12634261.png)
![2-ethyl-7-methyl-5-(2-methylpropyl)-3-[5-[2-(2H-tetrazol-5-yl)phenyl]-2,3-dihydro-1H-inden-1-yl]imidazo[4,5-b]pyridine](/img/structure/B12634277.png)

![(2-Fluoropyridin-3-yl)[4-(4-methylphenyl)piperazin-1-yl]methanone](/img/structure/B12634287.png)

![2,2-Dimethyl-7-nitro-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one](/img/structure/B12634303.png)
![N-(1,3-benzodioxol-5-ylmethyl)-3-fluoro-N-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]benzamide](/img/structure/B12634316.png)
